Cas no 2416229-27-9 (1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers)

1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a bicyclic amine derivative supplied as a mixture of diastereomers. The compound features a rigid oxabicyclo[2.2.1]heptane scaffold, which imparts structural stability and potential stereochemical diversity. Its hydrochloride salt form enhances solubility and handling properties, making it suitable for synthetic applications. The presence of both diastereomers may offer versatility in chiral synthesis or pharmacological studies. This intermediate is of interest in medicinal chemistry for exploring structure-activity relationships due to its constrained ring system and amine functionality. The product is typically characterized by NMR, HPLC, and mass spectrometry to ensure purity and diastereomeric ratio consistency.
1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers structure
2416229-27-9 structure
Product Name:1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers
CAS No:2416229-27-9
MF:C8H16ClNO
MW:177.671741485596
MDL:MFCD32667194
CID:5358510
PubChem ID:146155087
Update Time:2025-05-19

1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • (3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride
    • Z4438974950
    • 1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
    • 1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers
    • MDL: MFCD32667194
    • Inchi: 1S/C8H15NO.ClH/c1-6-7-2-3-8(4-7,5-9)10-6;/h6-7H,2-5,9H2,1H3;1H
    • InChI Key: JKFPFDLQABFGCX-UHFFFAOYSA-N
    • SMILES: Cl.O1C(C)C2CCC1(CN)C2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Topological Polar Surface Area: 35.2

1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers Pricemore >>

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Additional information on 1-{3-methyl-2-oxabicyclo2.2.1heptan-1-yl}methanamine hydrochloride, Mixture of diastereomers

1-{3-Methyl-2-Oxabicyclo[2.2.1]Heptan-1-Yl}Methanamine Hydrochloride: A Comprehensive Overview

The compound 1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride, also known by its CAS number NO 2416229-27-9, is a unique chemical entity with significant potential in various fields, particularly in pharmaceutical research and development. This compound is a mixture of diastereomers, which adds complexity to its synthesis and characterization but also opens up possibilities for stereochemical studies and applications.

The structural backbone of this compound features a bicyclic system, specifically a 2.oxabicyclo[2.2.1]heptane framework, which is a fused ring system consisting of two six-membered rings and one five-membered ring. The presence of the oxygen atom in the bicyclic structure introduces unique electronic and steric properties, making it an interesting target for medicinal chemists. The methyl group substitution at the 3-position further modulates the physical and chemical properties of the molecule, influencing its solubility, stability, and bioavailability.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of ring-closing metathesis and subsequent functionalization steps. Researchers have employed Grubbs catalysts to achieve high yields of the bicyclic core, followed by nucleophilic substitution reactions to introduce the methanamine group. The hydrochloride salt form is typically isolated to ensure stability and ease of handling during downstream applications.

In terms of pharmacological applications, this compound has shown promise as a potential lead molecule in drug discovery programs targeting various therapeutic areas, including central nervous system disorders and inflammatory diseases. Its bicyclic structure provides a rigid framework that can be further modified to enhance binding affinity to specific molecular targets, such as G-protein coupled receptors (GPCRs) or kinases.

One of the most intriguing aspects of this compound is its stereochemical diversity due to the presence of multiple stereogenic centers within the bicyclic system. The mixture of diastereomers allows for studying enantioselective effects in biological systems, which is crucial for understanding drug efficacy and safety profiles. Recent studies have utilized advanced analytical techniques such as NMR spectroscopy and X-ray crystallography to elucidate the stereochemical relationships within this compound.

The development of enantioselective synthesis methods for this compound is an active area of research, with chemists exploring asymmetric catalysis strategies to selectively produce individual enantiomers or specific diastereomeric ratios. These efforts are driven by the need for highly pure compounds in preclinical studies to accurately assess their pharmacokinetic and pharmacodynamic properties.

In addition to its pharmaceutical applications, this compound has also found utility in materials science as a building block for constructing complex molecular architectures with tailored physical properties. Its rigid bicyclic structure makes it an ideal candidate for designing supramolecular assemblies or functional polymers with applications in sensors or drug delivery systems.

The environmental impact of synthesizing this compound has also been a topic of interest among researchers, with efforts directed toward developing sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles are being integrated into the synthesis protocols to ensure that the production process aligns with global sustainability goals.

In conclusion, 1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride represents a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique structural features, combined with ongoing advancements in synthetic methodologies and analytical techniques, position it as a valuable tool for both academic research and industrial innovation.

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